molecular formula C11H12O2 B1338443 7-Hydroxy-3,4-dimethylindan-1-one CAS No. 53005-72-4

7-Hydroxy-3,4-dimethylindan-1-one

Cat. No. B1338443
CAS RN: 53005-72-4
M. Wt: 176.21 g/mol
InChI Key: DRHXUYFRRQUTNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 7-hydroxy-6-formylchromones, which share a similar hydroxy and carbonyl functional group arrangement with 7-Hydroxy-3,4-dimethylindan-1-one, is achieved through the Duff reaction and subsequent steps involving hexamethylenetetramine and glacial acetic acid at reflux . This suggests that the synthesis of 7-Hydroxy-3,4-dimethylindan-1-one could also involve strategic functional group manipulations and protective group strategies.

Molecular Structure Analysis

X-ray and IR data are crucial in determining the structure and conformation of synthesized compounds. For example, the tautomer imine N-oxide hydrochloride was characterized using X-ray and IR data, which helped deduce its conformation . Similarly, the structure of a rearranged product was confirmed by X-ray analysis . These techniques would be essential in analyzing the molecular structure of 7-Hydroxy-3,4-dimethylindan-1-one to confirm its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical behavior of similar compounds indicates selective reactivity at certain functional groups. For instance, the hemiacetal group in a related compound reacted chemoselectively in the presence of TiCl4, leading to substitution products . This implies that the hydroxy group in 7-Hydroxy-3,4-dimethylindan-1-one might also exhibit selective reactivity, potentially leading to targeted chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 7-Hydroxy-3,4-dimethylindan-1-one can be inferred from related compounds. For example, the fluorescent properties of 7-dimethylamino-1,4-benzoxazin-2-ones suggest that 7-Hydroxy-3,4-dimethylindan-1-one might also exhibit fluorescence due to the presence of aromatic systems and electron-donating groups . Additionally, the solubility, melting point, and stability of the compound could be predicted based on the behavior of structurally similar compounds under various conditions.

Scientific Research Applications

  • Cannabinoid Receptor Probe : A study by Devane et al. (1992) found that a compound related to 7-Hydroxy-3,4-dimethylindan-1-one, namely 7-hydroxy-delta 6-tetrahydrocannabinol, showed high potency as a cannabimimetic substance. This compound, after hydrogenation, was used to probe the cannabinoid receptor, exhibiting a high binding affinity, indicating its potential use in cannabinoid receptor research (Devane et al., 1992).

  • Chemical Synthesis and Structural Analysis : Yamada et al. (2003) reported the first preparation of hydroxy-2,3-dimethylindole and its rapid conversion under atmospheric oxygen into another compound, 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. The structural determination was done through X-ray crystallographic analysis. Such studies contribute to the understanding of chemical reactions and molecular structures of related compounds (Yamada et al., 2003).

  • Flavor Constituent in Foods : According to Zabetakis et al. (1999), dimethyl-4-hydroxy-2H-furan-3-one, which shares a structural resemblance with 7-Hydroxy-3,4-dimethylindan-1-one, is a key flavor constituent in many fruits and baked foods. Their review covered the analytical and organic methods applied to this compound's derivatives, their synthesis, and biosynthesis (Zabetakis et al., 1999).

  • -hydroxypyridine-4-one, explored its ability to complex copper. This study is significant in understanding the interactions of similar compounds with essential elements like copper, which can have implications in medicinal chemistry and metal ion complexation research (El-Jammal et al., 1994).
  • Human Metabolism and Biomonitoring : A study by Stoeckelhuber et al. (2017) investigated the human metabolism and excretion kinetics of 7-Hydroxy-3,7-dimethyl-1-octanal, a compound similar to 7-Hydroxy-3,4-dimethylindan-1-one. This research is crucial for understanding the metabolic pathways and potential biomonitoring applications of similar compounds (Stoeckelhuber et al., 2017).

  • Environmental Exposure Analysis : Research by Pluym et al. (2020) on 7-Hydroxy-3,7-dimethyl-1-octanal focused on its use as a synthetic fragrance and the development of a human biomonitoring method to assess exposure. This study highlights the importance of monitoring environmental exposure to similar chemical compounds (Pluym et al., 2020).

  • Fluorescent Probe Development : Kimuro et al. (2017) synthesized a 7-hydroxy derivative of 3-methyleneisoindolin-1-one, which demonstrates the potential of similar compounds in developing fluorescent probes. Such probes can be used to monitor aqueous environments, indicating their application in environmental sensing and analysis (Kimuro et al., 2017).

properties

IUPAC Name

7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXUYFRRQUTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C12)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456873
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3,4-dimethylindan-1-one

CAS RN

53005-72-4
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Likewise, a mixture of 21.6 g. (0.2 mol) of p-cresol and 17.2 g. (0.2 mol) of γ-butyrolactone is added into a mixture of 79.8 g. (0.6 mol) of anhydrous aluminium chloride and 15.0 g. (0.26 mol) of sodium chloride which mixture has been molten at 140°C, and the resultant mixture is heated at a temperature of 140°-200°C for about 3 minutes. After cooling, the reaction mixture is poured into a hydrochloric acid-ice and the resulting acidic solution is stirred with benzene. The benzene layer is taken up and dried with anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is further subjected to vacuum distillation, whereby yellowish liquid is distilled out at 95°-105°C/2mmHg, which liquid is solidified on cooling. Upon recrystallization from n-hexane after decolorization with active carbon, 14.9 g. of whitish-purple crystals of 3,4-dimethyl-7-hydroxyindan-1-one having a melting point of 52°-53°C is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Tang, GX Jin - Dalton Transactions, 2007 - pubs.rsc.org
A series of new hydroxyindanone-imine ligands [PhNCC2H3(CH3)C6H2(CH3)OH] (HL111) and [ArNCC2H3(CH3)C6H2(R)OH] (Ar = 2,6-i-Pr2C6H3, R = Me (HL222), R = H (HL333), …
Number of citations: 26 pubs.rsc.org
G Tang, YJ Lin, GX Jin - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
A series of new indanimine ligands [ArNCC 2 H 3 (CH 3 )C 6 H 2 (R)OH] (Ar = Ph, R = Me (1), R = H (2), and R = Cl (3); Ar = 2,6‐i‐Pr 2 C 6 H 3 , R = Me (4), R = H (5), and R = Cl (6)) …
Number of citations: 19 onlinelibrary.wiley.com
G Tang, YJ Lin, GX Jin - Journal of Organometallic Chemistry, 2007 - Elsevier
A series of new hydroxyindanimine ligands [ArNCC 2 H 3 (CH 3 )C 6 H 2 (R)OH] (Ar=2,6-i-Pr 2 C 6 H 3 , R=H (HL 1 ), R=Cl (HL 2 ), and R=Me (HL 3 )) were synthesized and …
Number of citations: 28 www.sciencedirect.com
RA Osteryoung - Advances in Molten Salt Chemistry: Volume 3, 2013 - books.google.com
The use of molten salts as a medium for organic reactions has been known since organic chemistry’s beginning. The advantages such as short reaction times, ease of product recovery, …
Number of citations: 0 books.google.com

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